4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
Description
The compound 4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid (CAS: 79665-32-0) is a complex azo dye with a biphenyl core functionalized by two azo groups, pyrazole rings, and sulfonic acid substituents . Its molecular formula is C34H30N8O8S2, with a molecular weight of 742.78 g/mol and a density of 1.53 g/cm³ . The sulfonic acid groups enhance water solubility, making it suitable for applications in textiles, food colorants, or biomedical research. Its synthesis involves azo coupling reactions between pyrazole precursors and aromatic amines, followed by sulfonation .
Properties
CAS No. |
79665-31-9 |
|---|---|
Molecular Formula |
C35H33N7O9S2 |
Molecular Weight |
759.8 g/mol |
IUPAC Name |
2-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]-5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H33N7O9S2/c1-19-6-11-26(12-7-19)42-35(45)32(22(4)41-42)39-37-24-9-13-27(30(17-24)52(46,47)48)28-14-10-25(18-31(28)53(49,50)51)38-40-33(23(5)43)34(44)36-29-15-8-20(2)16-21(29)3/h6-18,32-33H,1-5H3,(H,36,44)(H,46,47,48)(H,49,50,51) |
InChI Key |
FQXQFQYHVJJUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC(C(=O)C)C(=O)NC5=C(C=C(C=C5)C)C)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, azo coupling reactions, and sulfonation. Each step requires specific reagents and conditions:
Formation of Pyrazole Ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Azo Coupling Reactions: The azo groups are introduced through diazotization and subsequent coupling with aromatic amines.
Sulfonation: The biphenyl structure is sulfonated using sulfuric acid or other sulfonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the reactions and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe or marker due to its azo groups, which can be easily detected.
Medicine
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The azo groups can undergo redox reactions, which may be involved in its mechanism of action.
Comparison with Similar Compounds
Disodium 4-[(2,4-diaminophenyl)azo]-4'-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo][1,1'-biphenyl]-2,2'-disulphonate (CAS: 84176-81-8)
- Structure: Shares the biphenyl backbone and dual azo-pyrazole motifs but replaces dimethylphenylamino carbonyl groups with 2,4-diaminophenyl substituents .
- Molecular Formula : C28H24N8O7S2·2Na (MW: 692.63 g/mol).
- Sodium sulfonate groups improve solubility but may reduce lipid membrane permeability compared to free sulfonic acids .
- Applications : Primarily used in dyes due to its stability and vivid coloration .
4-[[4-[[2-(Diethylamino)ethyl]sulphonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt (CAS: 85567-09-5)
- Structure: Features a carboxylic acid group and a diethylaminoethyl sulfonyl substituent instead of dimethylphenylamino carbonyl groups .
- Molecular Formula : C21H22N5NaO10S2 (MW: 591.61 g/mol).
- Key Differences: The carboxylic acid group introduces additional acidity, which may influence binding in biological systems.
- Applications : Investigated for pharmaceutical uses due to its ionic functionality and solubility .
4,5-Dihydro-5-oxo-1-phenyl-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid, disodium salt (FAO/WHO Listed)
- Structure : Contains a single azo-pyrazole unit with a phenyl substituent and a carboxylic acid group .
- Molecular Formula : C16H11N3O7S2·2Na (MW: 483.39 g/mol).
- Key Differences :
- Applications : Approved as a food additive (colorant) due to its safety profile and solubility .
Comparative Analysis of Properties
Structural and Electronic Effects
Solubility and Stability
- Sulfonic Acid vs. Sodium Salts : While the target compound’s free sulfonic acids offer high acidity, sodium salts (e.g., CAS 84176-81-8) provide better solubility in aqueous media .
- Thermal Stability : Pyrazole rings in all analogs contribute to thermal stability, but biphenyl systems (e.g., target compound) may exhibit higher melting points due to increased molecular rigidity .
Biological Activity
The compound 4-((4,5-Dihydro-3-methyl-1-(4-methylphenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid , identified by its CAS number 26178-94-9, is a complex azo dye that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole ring system linked to an azo group and a biphenyl sulfonic acid moiety. Its structural complexity suggests potential interactions with various biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅O₃S |
| Molecular Weight | 275.33 g/mol |
| Density | 1.41 g/cm³ |
| Boiling Point | 416.6 °C |
| Flash Point | 205.7 °C |
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:
- Xia et al. (2022) reported that certain pyrazole derivatives displayed IC₅₀ values as low as 49.85 µM , indicating potent antitumor activity against specific cell lines .
- Fan et al. (2022) synthesized derivatives that demonstrated cytotoxicity against A549 lung cancer cells, with some compounds inducing autophagy without triggering apoptosis .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Some pyrazole derivatives have been identified as inhibitors of kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and cancer progression.
- Anti-inflammatory Effects : Pyrazole compounds are also noted for their anti-inflammatory properties, which can contribute to their anticancer effects by reducing the tumor microenvironment's inflammatory response.
- Apoptosis Induction : Certain derivatives have been shown to promote programmed cell death in cancer cells, a desirable effect in cancer therapy.
Case Studies
- Study on A549 Cell Line : A study conducted by Fan et al. evaluated the effects of synthesized pyrazole derivatives on A549 cells. The results indicated significant cytotoxicity and autophagy induction without apoptosis, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .
- Aurora-A Kinase Inhibition : Research highlighted the effectiveness of specific pyrazole compounds in inhibiting Aurora-A kinase activity, which plays a pivotal role in mitosis and is often overexpressed in cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
